molecular formula C17H11Cl3N2O2 B14862137 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14862137
M. Wt: 381.6 g/mol
InChI Key: XXJPYSQYIZKWLB-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of dichlorobenzyl and chlorophenyl groups attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorophenyl halide.

    Attachment of the dichlorobenzyl group: This can be done through a nucleophilic substitution reaction using a dichlorobenzyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt or free acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the benzyl group.

    1-(2,5-Dichlorobenzyl)-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the chlorine atom on the phenyl ring.

    1-(2,5-Dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a chlorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H11Cl3N2O2

Molecular Weight

381.6 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H11Cl3N2O2/c18-12-3-1-10(2-4-12)15-8-16(17(23)24)22(21-15)9-11-7-13(19)5-6-14(11)20/h1-8H,9H2,(H,23,24)

InChI Key

XXJPYSQYIZKWLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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